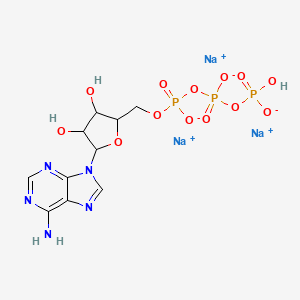

Adenosine 5'-triphosphate trisodium salt

Description

Ubiquity and Fundamental Role as Cellular Energy Currency in Biological Systems

Found in all known forms of life, ATP is the universal energy carrier. wikipedia.orgalliedacademies.org It acts as a shuttle, capturing chemical energy from the breakdown of food molecules, such as glucose, and delivering it to fuel a myriad of cellular activities. alliedacademies.orgbritannica.com This process of energy conversion, known as energy transduction, is central to metabolism. acs.org Cellular respiration, occurring in the mitochondria, is a primary pathway for ATP synthesis, where glucose and other organic molecules are oxidized to generate this vital energy currency. acs.orglibretexts.org The continuous cycle of ATP synthesis and breakdown is essential for maintaining life, with an average adult human processing a remarkable amount of ATP daily. wikipedia.org

The process of transferring a phosphate (B84403) group from ATP to another molecule, termed phosphorylation, is a key mechanism by which ATP powers cellular functions. britannica.comlibretexts.org This transfer is facilitated by enzymes and can activate other molecules, initiating a cascade of events. For instance, in muscle contraction, ATP provides the energy for the movement of contractile proteins. libretexts.org Similarly, it drives the sodium-potassium pump, a critical component of active transport that maintains the electrochemical gradients across cell membranes. wikipedia.orglibretexts.org

Multifaceted Biochemical and Signaling Significance

Beyond its well-established role in energy metabolism, ATP possesses a multifaceted significance in biochemical and signaling pathways. It serves as a substrate for kinases, which are enzymes that play a crucial role in signal transduction by transferring phosphate groups. wikipedia.org Furthermore, ATP is a precursor for the synthesis of nucleic acids, DNA and RNA, making it fundamental to genetic processes. wikipedia.orgapcpure.com

In recent decades, the role of extracellular ATP (eATP) as a signaling molecule has gained significant attention. nih.gov Cells can release ATP into the extracellular space, where it acts as a neurotransmitter and a signaling molecule in a process known as purinergic signaling. wikipedia.orgnih.gov This form of cell-to-cell communication is mediated by purinergic receptors on the cell surface and is involved in a wide range of physiological processes, including immune responses, inflammation, and pain signaling. nih.goversnet.org For example, eATP can act as a "danger signal," alerting the immune system to tissue damage. ersnet.org The breakdown of extracellular ATP to adenosine (B11128) also plays a critical role in regulating cellular responses, particularly in pathological conditions like ischemia and inflammation. mdpi.com

Historical Development of Adenosine 5'-triphosphate Research

The journey to understanding the profound importance of ATP began in 1929 with its independent discovery by two research groups: Karl Lohmann in Germany and, Cyrus Fiske and Yellapragada SubbaRao at Harvard Medical School. wikipedia.orgacs.org Initially, its exact function was not fully understood. It was Fritz Albert Lipmann who, in 1941, proposed that ATP was the primary energy-carrying molecule in cells, a concept that is now a cornerstone of biochemistry. wikipedia.orgbritannica.com For his significant contributions, Lipmann was awarded the Nobel Prize.

Subsequent milestones in ATP research include its first laboratory synthesis by Alexander Todd in 1948, a feat that also earned him a Nobel Prize in Chemistry in 1957. wikipedia.org The mechanism of ATP synthesis, particularly the chemiosmotic theory, was elucidated by Peter Dennis Mitchell, for which he received the Nobel Prize in Chemistry in 1978. wikipedia.org Further Nobel Prizes were awarded in 1997 to Paul D. Boyer and John E. Walker for their work on the enzymatic mechanism of ATP synthesis by ATP synthase. wikipedia.org This historical progression highlights the continuous and evolving understanding of ATP's central role in life.

Data Tables

Table 1: Key Properties of Adenosine 5'-triphosphate Trisodium (B8492382) Salt

| Property | Value |

| IUPAC Name | Adenosine 5′-(tetrahydrogen triphosphate), trisodium salt |

| Synonyms | ATP trisodium salt, 5'-ATP trisodium |

| Molecular Formula | C₁₀H₁₄N₅Na₃O₁₃P₃ |

| Molecular Weight | 551.14 g/mol |

| Appearance | White to off-white powder or crystals |

| Solubility | Soluble in water |

Table 2: Timeline of Key Discoveries in ATP Research

| Year | Discovery | Key Scientist(s) |

| 1929 | Discovery of ATP from muscle tissue. wikipedia.orgacs.org | Karl Lohmann, Cyrus Fiske, Yellapragada SubbaRao |

| 1935 | Muscle contraction requires ATP. atpsynthase.info | Vladimir Engelhardt |

| 1941 | Proposed ATP as the main energy carrier in the cell. wikipedia.orgbritannica.com | Fritz Albert Lipmann |

| 1948 | First chemical synthesis of ATP. wikipedia.orgatpsynthase.info | Alexander Todd |

| 1961 | Proposal of the chemiosmotic hypothesis for ATP synthesis. atpsynthase.info | Peter Mitchell |

| 1994 | Elucidation of the X-ray structure of the F1 catalytic core of ATP synthase. atpsynthase.info | John E. Walker |

| 1997 | Nobel Prize for the elucidation of the enzymatic mechanism of ATP synthesis. wikipedia.org | Paul D. Boyer, John E. Walker |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H13N5Na3O13P3 |

|---|---|

Molecular Weight |

573.13 g/mol |

IUPAC Name |

trisodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3 |

InChI Key |

VGTKNLQPBHGQOU-UHFFFAOYSA-K |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biochemical Pathways and Metabolism of Adenosine 5 Triphosphate

Intracellular Biosynthesis Pathways of Adenosine (B11128) 5'-triphosphate

Cells employ several intricate pathways to continuously replenish their ATP supply, ensuring that energy demands are met. nih.gov The primary mechanisms of ATP synthesis are oxidative phosphorylation and substrate-level phosphorylation, which derive energy from the catabolism of nutrients. nih.govyoutube.com

Oxidative phosphorylation is the primary source of ATP in aerobic organisms, accounting for the vast majority of its production. numberanalytics.comfiveable.me This process occurs within the mitochondria and involves two interconnected components: the electron transport chain (ETC) and chemiosmosis. wikipedia.org

The ETC comprises a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane. fiveable.me Electron carriers, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavin adenine dinucleotide (FADH₂), generated during glycolysis and the citric acid cycle, donate electrons to the ETC. fiveable.meabcam.com As electrons are transferred through the chain in a series of redox reactions, energy is released and used to pump protons (H⁺) from the mitochondrial matrix to the intermembrane space. wikipedia.orgabcam.com

This pumping action establishes an electrochemical proton gradient, also known as the proton-motive force, across the inner mitochondrial membrane. abcam.comnih.gov The potential energy stored in this gradient is then harnessed by ATP synthase (also known as Complex V). numberanalytics.comwikipedia.org ATP synthase provides a channel for protons to flow back down their concentration gradient into the matrix. nih.gov This flow of protons drives a mechanical rotation of a component of the enzyme, which in turn catalyzes the synthesis of ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). numberanalytics.comwikipedia.orgnih.gov The transfer of electrons from NADH to oxygen (O₂), the final electron acceptor, is a highly energy-yielding reaction. nih.gov

| Feature | Description |

| Location | Inner mitochondrial membrane in eukaryotes; plasma membrane in prokaryotes. wikipedia.org |

| Inputs | NADH, FADH₂, O₂, ADP, Pi. wikipedia.orgabcam.com |

| Outputs | ATP, H₂O, NAD⁺, FAD. wikipedia.orgabcam.com |

| Key Enzyme | ATP Synthase (Complex V). numberanalytics.comwikipedia.org |

| Energy Source | Proton-motive force generated by the electron transport chain. abcam.com |

Substrate-level phosphorylation is a metabolic reaction that results in the direct formation of ATP or guanosine (B1672433) triphosphate (GTP) by the transfer of a phosphoryl (PO₃) group from a high-energy substrate to ADP or GDP. numberanalytics.comwikipedia.org Unlike oxidative phosphorylation, this process does not involve an electron transport chain or oxygen. numberanalytics.com It provides a rapid, albeit less efficient, means of ATP generation. numberanalytics.com

This mechanism is prominently featured in glycolysis, a metabolic pathway that breaks down glucose into pyruvate (B1213749). numberanalytics.comwikipedia.org Glycolysis occurs in the cytoplasm and consists of ten enzymatic reactions. wikipedia.orglibretexts.org The pathway can be divided into an energy-investment phase and an energy-payoff phase. libretexts.org

During the payoff phase, two key steps involve substrate-level phosphorylation:

Phosphoglycerate Kinase: This enzyme catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, forming 3-phosphoglycerate (B1209933) and one molecule of ATP. numberanalytics.comyoutube.com

Pyruvate Kinase: This enzyme facilitates the transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP, yielding pyruvate and a second molecule of ATP. numberanalytics.comyoutube.com

For each molecule of glucose that enters glycolysis, a net gain of two ATP molecules is produced through substrate-level phosphorylation. numberanalytics.com

| Enzyme | Substrate | Product |

| Phosphoglycerate Kinase | 1,3-bisphosphoglycerate, ADP | 3-phosphoglycerate, ATP |

| Pyruvate Kinase | Phosphoenolpyruvate, ADP | Pyruvate, ATP |

Beta-oxidation is the primary catabolic pathway for breaking down fatty acids to generate energy. microbenotes.com This process takes place in the mitochondrial matrix and systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH₂. microbenotes.comnih.gov

The process consists of a cycle of four enzymatic reactions:

Dehydrogenation by Acyl-CoA Dehydrogenase: Forms a trans double bond and produces one molecule of FADH₂. nih.govabcam.com

Hydration by Enoyl-CoA Hydratase: Adds a water molecule across the double bond. abcam.com

Dehydrogenation by 3-hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group, generating one molecule of NADH. abcam.comwikipedia.org

Thiolytic Cleavage by Thiolase: Releases a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. nih.govabcam.com

The acetyl-CoA produced enters the citric acid cycle, while the NADH and FADH₂ are utilized by the electron transport chain to generate ATP via oxidative phosphorylation. microbenotes.comlibretexts.org The complete oxidation of a single 16-carbon fatty acid, such as palmitate, can yield a substantial amount of ATP, demonstrating the high energy density of fats. abcam.com

Pathways of Adenosine 5'-triphosphate Hydrolysis and Regeneration

The energy stored in ATP is released through the hydrolysis of its phosphate bonds, a process tightly coupled to energy-requiring cellular activities. The resulting ADP and AMP are then recycled back into ATP.

The primary mechanism for energy release is the hydrolysis of ATP to ADP and an inorganic phosphate (Pi). creative-proteomics.comnih.gov This exergonic reaction is catalyzed by enzymes called ATPases. creative-proteomics.com The breaking of the terminal phosphoanhydride bond releases a significant amount of free energy (approximately -7.3 kcal/mol under standard conditions), which is used to drive a multitude of cellular functions. nih.govresearchgate.net

These functions include:

Muscle Contraction: ATP binding and hydrolysis power the movement of myosin motor proteins along actin filaments. wikipedia.orgnih.gov

Active Transport: ATPases, such as the Na⁺/K⁺ pump, use the energy from ATP hydrolysis to move ions and molecules across cellular membranes against their concentration gradients. nih.gov

Chemical Synthesis: The energy from ATP hydrolysis is used to drive the synthesis of complex molecules like proteins and nucleic acids. wikipedia.orgnih.gov

Intracellular Signaling: Kinases utilize ATP as a phosphate donor to phosphorylate proteins, activating signaling cascades that regulate various cellular processes. nih.gov

Living cells maintain a high ratio of ATP to ADP, keeping the system far from equilibrium, which ensures that ATP hydrolysis is always a spontaneous and energy-releasing process. wikipedia.org

While the ATP-ADP cycle is central to energy metabolism, the interconversion between all three adenosine phosphates (ATP, ADP, and AMP) is also crucial for maintaining energy homeostasis. wikipedia.org This is primarily managed by the enzyme adenylate kinase (also known as myokinase). nih.govwikipedia.org

Adenylate kinase catalyzes the reversible reaction: ATP + AMP ⇌ 2 ADP researchgate.netnih.gov

This reaction serves several important functions:

Regenerating ATP: In tissues with high energy turnover, such as muscle and brain, adenylate kinase can use two ADP molecules to generate one molecule of ATP, providing a rapid energy buffer. youtube.com

Monitoring Energy Status: The relative concentrations of ATP, ADP, and AMP reflect the cell's energy state. AMP, in particular, acts as a critical signaling molecule. An increase in AMP concentration indicates a low-energy state and activates pathways like glycolysis and fatty acid oxidation to generate more ATP. wikipedia.org

Maintaining Equilibrium: Adenylate kinase helps to maintain the equilibrium concentrations of the adenine nucleotides, ensuring the efficiency of metabolic processes that depend on these molecules. wikipedia.orgnih.gov

The dynamic interplay between ATP synthesis, hydrolysis, and the interconversion of adenosine phosphates, orchestrated by enzymes like ATP synthase and adenylate kinase, forms the core of cellular energy metabolism, enabling life to persist and perform its myriad functions. nih.gov

Regulation of Intracellular Adenosine 5'-triphosphate Homeostasis

The maintenance of stable intracellular concentrations of Adenosine 5'-triphosphate is critical for cell survival and function. Cellular ATP levels, typically ranging from 2 to 12 mM depending on the cell type, are tightly regulated through a complex interplay of production and consumption pathways. nih.gov This homeostasis ensures a constant supply of energy for a vast array of cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis. nih.govwikipedia.org

The primary mechanism for ATP synthesis is cellular respiration in mitochondria, with glycolysis providing a smaller, anaerobic contribution. The regulation of these pathways is highly sensitive to the cell's energy state, often expressed as the ATP/ADP ratio. Key enzymes in glycolysis and the Krebs cycle are allosterically regulated by ATP and its hydrolysis products, Adenosine diphosphate (ADP) and Adenosine monophosphate (AMP). For instance, high levels of ATP inhibit enzymes like phosphofructokinase and pyruvate kinase, slowing down glucose breakdown and ATP production in a classic negative feedback loop. Conversely, high levels of ADP and AMP signal a low energy state and stimulate these pathways.

Another crucial regulatory element is the ATP-sensitive potassium (K-ATP) channel found in various cell types, including pancreatic beta-cells, cardiac muscle, and skeletal muscle. nih.gov In pancreatic β-cells, these channels are central to glucose-stimulated insulin (B600854) secretion. When glucose levels rise, the subsequent increase in intracellular ATP leads to the closure of K-ATP channels. nih.gov This event depolarizes the cell membrane, opening voltage-gated calcium channels and triggering the exocytosis of insulin. nih.gov Intracellular ADP, by binding to the sulfonylurea receptor (SUR) subunit of the channel, antagonizes the inhibitory effect of ATP, making the channel's activity sensitive to the ATP/ADP ratio rather than just the absolute concentration of ATP. wustl.edu

Recent research also highlights the role of ATP in maintaining protein homeostasis, independent of its energy-providing function. nih.gov At the high millimolar concentrations found within cells, ATP can act as a biological hydrotrope, preventing protein aggregation and modulating the formation of membraneless organelles through liquid-liquid phase separation. nih.gov This suggests that maintaining a high ATP concentration is not only for bioenergetic purposes but also for preserving the solubility and function of the proteome. The regulation of ATP levels is therefore linked to cellular mechanisms that prevent protein-aggregation diseases. nih.gov

Dysregulation of ATP homeostasis can lead to various pathological conditions. A significant drop in ATP production is a hallmark of mitochondrial dysfunction and is implicated in the progression of diseases like diabetes. nih.gov Conversely, excessive extracellular ATP can trigger a specific form of regulated cell death, known as ATP-induced cell death (AICD), which is distinct from apoptosis and necrosis and is governed by pathways involving P2 receptors, intracellular calcium balance, and the generation of reactive oxygen species. researchgate.net

Table 1: Key Regulators of Intracellular ATP Homeostasis

| Regulator | Mechanism of Action | Effect on ATP Levels | Key Cell Types |

|---|---|---|---|

| ATP/ADP Ratio | Allosteric regulation of key metabolic enzymes (e.g., phosphofructokinase, pyruvate kinase). | High ATP inhibits production; High ADP stimulates production. | Virtually all cells |

| ATP-sensitive K+ (K-ATP) Channels | Channels close in response to increased intracellular ATP, linking metabolic state to cell excitability. nih.govnih.gov | Indirectly maintained by coupling energy status to cellular functions like insulin secretion. | Pancreatic β-cells, cardiac and skeletal muscle, neurons. nih.gov |

| Adenosine Monophosphate (AMP) | Activates AMP-activated protein kinase (AMPK), a master regulator of metabolism that stimulates ATP-producing pathways. | High AMP leads to increased ATP production. | Eukaryotic cells |

| P2 Receptors | Extracellular ATP acts as a signaling molecule via these receptors, modulating cellular processes and potentially leading to AICD if concentrations are too high. nih.govresearchgate.net | Can influence intracellular ATP consumption and trigger cell death pathways upon excessive stimulation. researchgate.net | Numerous, including immune cells, neurons, and endothelial cells. |

Comparative Biochemical Analysis of Adenosine 5'-triphosphate Metabolism

The fundamental role of Adenosine 5'-triphosphate as the primary energy currency is conserved across all known forms of life. wikipedia.org However, comparative analyses of its metabolism and function reveal significant variations tailored to the specific physiological and environmental contexts of different organisms and cell types.

A comparative study of ATP-sensitive K-channels highlights functional differences between tissues. While the channels in cardiac and skeletal muscle are quite similar, they differ significantly from those in pancreatic beta-cells. nih.gov Notably, the beta-cell K-ATP channel exhibits a higher sensitivity to inhibition by both ATP and sulfonylurea drugs. nih.gov This differential sensitivity is crucial for the precise regulation of insulin secretion in response to blood glucose fluctuations and is a key target for therapeutic interventions in diabetes.

Metabolic pathways for ATP generation also show diversity. While most eukaryotes rely on aerobic respiration, many microorganisms have evolved alternative strategies. For example, the obligately anaerobic marine spirochete, strain MA-2, ferments branched-chain amino acids such as l-leucine, l-isoleucine, and l-valine (B1682139) to generate ATP. nih.gov This pathway involves a series of enzymatic steps, including aminotransferase, 2-keto acid oxidoreductase, phosphate acyltransferase, and fatty acid kinase activities, ultimately converting acyl-coenzyme A derivatives into ATP. nih.gov This represents a specialized adaptation for energy production in an anaerobic, protein-rich environment.

Furthermore, the utility of ATP as a biomarker for microbial biomass varies across different environments. A study comparing microbial biomass metrics along a gradient from the open North Atlantic to the Chesapeake Bay found that particulate ATP levels provided a consistent and high-throughput indicator of cytoplasm volume. odu.edu The contribution of this microbial biomass to the total particulate organic carbon ranged from 15% in the open ocean to 30% in the more eutrophic Chesapeake Bay. odu.edu This demonstrates that the relationship between ATP concentration and total biomass can shift depending on the trophic state of the ecosystem. The data support ATP as a more reliable indicator of living microbial biomass than other metrics like chlorophyll (B73375) or total particulate carbon, which can include non-living detritus. odu.edu

Table 2: Comparative Analysis of ATP Function and Metrics

| Feature | System 1: Pancreatic β-Cells | System 2: Marine Spirochete (strain MA-2) | System 3: Aquatic Ecosystems (Ocean vs. Bay) |

|---|---|---|---|

| Primary Role of ATP Discussed | Regulation of insulin secretion via K-ATP channels. nih.gov | Energy generation through fermentation. nih.gov | Indicator of living microbial biomass. odu.edu |

| Key Regulatory Aspect | High sensitivity of K-ATP channels to ATP/ADP ratio. nih.govwustl.edu | Specialized enzymatic pathway for amino acid fermentation. nih.gov | Correlation between particulate ATP and trophic state. odu.edu |

| Metabolic Pathway Focus | Glucose metabolism leading to increased ATP. | Fermentation of branched-chain amino acids. nih.gov | General microbial metabolism. |

| Research Finding | K-ATP channels in β-cells are more sensitive to ATP inhibition than those in muscle tissue. nih.gov | ATP is generated from the conversion of isovaleryl phosphate, 2-methylbutyryl phosphate, and isobutyryl phosphate. nih.gov | ATP is a more consistent indicator of cytoplasm volume than chlorophyll or particulate organic carbon. odu.edu |

Molecular Mechanisms of Adenosine 5 Triphosphate Action

Intracellular Signaling Cascades Mediated by Adenosine (B11128) 5'-triphosphate

Within the cell, ATP is more than just an energy currency; it is a critical donor of the phosphate (B84403) group in phosphorylation reactions and the precursor for the synthesis of the second messenger, cyclic AMP. nih.govaatbio.com These processes are fundamental to signal transduction, allowing cells to respond to external stimuli and regulate their internal state. jove.com ATP's involvement in these cascades is essential for controlling cellular functions ranging from metabolism and gene expression to proliferation and death. nih.govnih.gov

Protein kinases are a large family of enzymes that regulate cellular processes by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. nih.govportlandpress.com This process, known as phosphorylation, modulates the structure and activity of the target proteins, making kinases essential regulators of cellular signaling. portlandpress.com

ATP's role is central to this process. It binds within a conserved cleft in the kinase domain, situated between two sub-domains called the N- and C-lobes. nih.gov The binding of ATP, along with magnesium ions (Mg²⁺), positions its terminal (gamma) phosphate for transfer to the hydroxyl group of a serine, threonine, or tyrosine residue on the substrate protein. nih.govportlandpress.com This binding can induce a conformational change in the kinase, shifting it to an active state that is competent for catalysis. aatbio.com The energy for the phosphorylation reaction is supplied by the hydrolysis of ATP. aatbio.com Consequently, the availability of ATP is crucial for kinase activity; a lack of ATP can inhibit these enzymes and halt the phosphorylation of their substrates. aatbio.com

The regulation of kinase activity is tightly controlled. Many kinases require an activation step, such as phosphorylation of their own activation loop, to adopt the correct conformation for ATP and substrate binding. nih.gov The interaction is highly specific, with conserved motifs within the kinase structure ensuring the correct orientation of ATP for efficient phosphoryl transfer. portlandpress.comnih.gov

Adenosine 5'-triphosphate is the direct substrate for adenylyl cyclase (also known as adenylate cyclase), an enzyme that synthesizes the second messenger cyclic adenosine monophosphate (cAMP). nih.govnih.gov This reaction involves the formation of a cyclic phosphodiester bond using the alpha-phosphate group of ATP, releasing pyrophosphate in the process. nih.gov The generation of cAMP is a key step in one of the most important signal transduction pathways in eukaryotes. nih.govsigmaaldrich.com

Adenylyl cyclase activity is intricately regulated, primarily by G proteins. sigmaaldrich.comwikipedia.org Cell surface receptors, such as G protein-coupled receptors (GPCRs), respond to extracellular signals like hormones. youtube.com Upon ligand binding, these receptors activate stimulatory G proteins (Gs), which in turn bind to and activate adenylyl cyclase. nih.govyoutube.com This leads to an increase in intracellular cAMP concentration. jove.com Conversely, inhibitory G proteins (Gi) can inhibit the enzyme, providing a mechanism for negative regulation. sigmaaldrich.comnih.gov

The resulting cAMP molecules then act as second messengers, propagating the signal downstream. jove.com A primary effector of cAMP is cAMP-dependent protein kinase (PKA), which, upon activation, phosphorylates a variety of cellular proteins, thereby controlling numerous physiological processes. nih.govsigmaaldrich.com The regulation of different adenylyl cyclase isozymes can also occur through other mechanisms, including phosphorylation by protein kinases like PKA and protein kinase C (PKC), and modulation by calcium ions (Ca²⁺). nih.gov

Extracellular ATP is a potent modulator of intracellular calcium ion ([Ca²⁺]i) dynamics, a critical signaling mechanism controlling diverse cellular functions. nih.govresearchgate.net ATP exerts its effects by binding to P2 purinergic receptors on the cell surface, which triggers a cascade of events leading to changes in [Ca²⁺]i. nih.govnih.gov These changes can arise from two main sources: the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum, and the influx of Ca²⁺ from the extracellular environment through plasma membrane channels. nih.govresearchgate.net

The specific signaling pathway activated depends on the type of P2 receptor stimulated. P2Y receptors, which are G protein-coupled, often activate phospholipase C (PLC). physiology.orgmanchester.ac.uk PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. physiology.orgmanchester.ac.uk This initial release can be followed by store-operated calcium entry (SOCE), where the depletion of internal stores activates channels in the plasma membrane to allow Ca²⁺ influx. researchgate.net

In contrast, the activation of P2X receptors, which are ligand-gated ion channels, directly forms a pore in the plasma membrane that is permeable to cations, including Ca²⁺. nih.govwikipedia.org This leads to a rapid influx of extracellular Ca²⁺. The response to ATP can be cell-type specific; for instance, in some neurons, the response is mainly via P2Y receptors and release from internal stores, while in associated satellite cells, it is mediated by P2X receptors and calcium influx. nih.gov Similarly, smooth muscle cells in different arterioles can exhibit distinct responses, with some relying solely on P2X-mediated influx and others utilizing both P2X and P2Y pathways. nih.gov

Extracellular Purinergic Signaling by Adenosine 5'-triphosphate

Beyond its intracellular roles, ATP is a crucial extracellular signaling molecule, a concept central to purinergic signaling. wikipedia.orgwsu.edu When released from cells, ATP acts as a primary messenger, binding to and activating a family of purinergic receptors on the surface of the same or nearby cells. physiology.orgwikipedia.org This form of communication is involved in a vast array of physiological processes, including neurotransmission, inflammation, muscle contraction, and blood clotting. wikipedia.orgnih.govfrontiersin.org The signaling machinery consists of mechanisms for ATP release, a suite of P2 receptors (subdivided into P2X and P2Y families) that recognize extracellular nucleotides, and ectonucleotidases that hydrolyze ATP to terminate the signal. wikipedia.org

All cells have the capacity to release ATP into the extracellular environment, though the mechanisms can vary. wikipedia.org This release is not merely leakage from damaged cells but is often a regulated process. nih.gov Several distinct pathways for ATP release have been identified:

Vesicular Exocytosis: In neuronal and neuroendocrine cells, ATP is stored in vesicles and released along with other neurotransmitters in a process called exocytosis. wikipedia.orgresearchgate.net This process is triggered by an increase in intracellular calcium, which leads to the fusion of ATP-containing vesicles with the plasma membrane, releasing their contents into the extracellular space. researchgate.netmdpi.com This mechanism is crucial for fast synaptic transmission. frontiersin.org

Channel-Mediated Release: ATP can be transported across the plasma membrane through specific channels. Pannexin and connexin hemichannels are prominent examples. researchgate.netmdpi.com These channels can open in response to various stimuli, including mechanical stress, changes in pH, or inflammatory signals, allowing ATP to pass from the cytoplasm to the outside of the cell. researchgate.net

Non-specific Release: Cell damage or necrosis due to inflammation or injury can lead to the passive, non-regulated release of large amounts of ATP from the cytosol into the surrounding tissue. mdpi.com This burst of extracellular ATP often acts as a "danger signal" that alerts the immune system to tissue damage. wsu.edumdpi.com

Active Transport: In some systems, ATP is actively transported into vesicles for storage before release. This is accomplished by a vesicular nucleotide transporter (VNUT), which uses a proton gradient as a driving force. researchgate.netmdpi.com

The concentration of extracellular ATP is tightly controlled by ectonucleotidases, which rapidly degrade ATP to adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and finally adenosine, each of which can also act as a signaling molecule. nih.govwikipedia.org

P2X receptors are a family of ligand-gated ion channels that open in direct response to the binding of extracellular ATP. wikipedia.orgnih.gov They are essential transducers of purinergic signals, converting the chemical signal of ATP into an electrical response in the form of ion flux across the cell membrane. frontiersin.orgwikipedia.org

Structurally, P2X receptors are trimers, meaning they are formed by the assembly of three protein subunits. frontiersin.orgresearchgate.net Each subunit has two transmembrane domains, with both the N- and C-termini located inside the cell. wikipedia.org The subunits come together to form a central ion-conducting pore. wikipedia.org There are seven distinct P2X receptor subtypes (P2X1 through P2X7), which can assemble into either homomeric (composed of identical subunits) or heteromeric (composed of different subunits) trimers, giving rise to a wide diversity of receptor properties. researchgate.net

The binding of ATP occurs at three sites located in the extracellular domain, at the interfaces between the subunits. wikipedia.orgfrontiersin.org It is generally thought that the binding of three ATP molecules is required to trigger the conformational change that opens the ion channel. wikipedia.org This opening, or gating, allows the rapid influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), and the efflux of potassium (K⁺). nih.govwikipedia.org The influx of positive ions leads to depolarization of the cell membrane and an increase in intracellular calcium, which in turn activates various downstream Ca²⁺-sensitive processes. wikipedia.org The different P2X subtypes exhibit distinct sensitivities to ATP and varying ion permeabilities, contributing to their diverse physiological roles in processes like synaptic transmission, smooth muscle contraction, inflammation, and pain sensation. frontiersin.orgresearchgate.net

Data Tables

Table 1: Key Enzymes in ATP-Mediated Signaling

| Enzyme/Protein | Role | Signaling Pathway | Substrate(s) | Product(s)/Effect |

| Protein Kinase | Phosphorylates target proteins | Intracellular Phosphorylation Cascades | ATP, Substrate Protein | ADP, Phosphorylated Protein |

| Adenylyl Cyclase | Synthesizes cyclic AMP | Intracellular cAMP Pathway | ATP | Cyclic AMP (cAMP), Pyrophosphate |

| Phospholipase C (PLC) | Generates second messengers from PIP₂ | Intracellular Calcium Signaling | Phosphatidylinositol 4,5-bisphosphate (PIP₂) | Inositol 1,4,5-trisphosphate (IP₃), Diacylglycerol (DAG) |

| Vesicular Nucleotide Transporter (VNUT) | Packages ATP into vesicles | Extracellular ATP Release | ATP | Vesicular ATP storage |

| Ectonucleotidases | Degrade extracellular nucleotides | Termination of Purinergic Signaling | Extracellular ATP, ADP, AMP | ADP, AMP, Adenosine |

Table 2: Properties of P2X Receptor Subtypes

| Receptor Subtype | Assembly | Key Agonist | Primary Ion Permeability | General Function/Location |

| P2X1 | Homotrimer | ATP, α,β-meATP | Na⁺, Ca²⁺ | Smooth muscle contraction, platelet aggregation |

| P2X2 | Homotrimer/Heterotrimer (with P2X3, P2X5) | ATP | Na⁺, Ca²⁺ | Neuronal signaling, sensory transduction |

| P2X3 | Homotrimer/Heterotrimer (with P2X2) | ATP, α,β-meATP | Na⁺, Ca²⁺ | Nociception (pain signaling), sensory nerves |

| P2X4 | Homotrimer | ATP | Na⁺, Ca²⁺ | Central nervous system, immune cells (microglia) |

| P2X5 | Homotrimer/Heterotrimer (with P2X2) | ATP | Na⁺, Ca²⁺ | Skeletal muscle, epithelial cells |

| P2X6 | Forms heterotrimers (e.g., with P2X4) | ATP (in heteromers) | Na⁺, Ca²⁺ | Central nervous system, skeletal muscle |

| P2X7 | Homotrimer | High concentrations of ATP | Na⁺, Ca²⁺, large molecules (pore dilation) | Immune response, inflammation, apoptosis |

P2Y Receptor Subtype Activation and G Protein-Coupled Signal Transduction

Adenosine 5'-triphosphate (ATP) acts as a crucial extracellular signaling molecule by activating the P2Y family of G protein-coupled receptors (GPCRs). wikipedia.org There are eight subtypes of P2Y receptors in humans: P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄. wikipedia.org These receptors are integral membrane proteins characterized by seven transmembrane helices. wikipedia.org The extracellular domains of these receptors are responsible for binding to nucleotide ligands like ATP, while the intracellular portions activate heterotrimeric G proteins. wikipedia.org

The activation of different P2Y receptor subtypes by ATP initiates distinct intracellular signaling cascades, largely determined by the type of G protein they couple with. nih.govresearchgate.net P2Y receptors can be broadly categorized into two subfamilies based on their G protein coupling: those that couple to Gq/₁₁ and those that couple to Gi/ₒ. mdpi.comsigmaaldrich.com

Gq/₁₁-Coupled P2Y Receptors: The P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁ receptors primarily couple to Gq/₁₁ proteins. mdpi.com Upon activation by ATP, these receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). For instance, the P2Y₂ receptor, which is activated by both ATP and UTP, couples to Gq, Gₒ, and G₁₂ proteins. nih.gov Its coupling to Gq does not require interaction with integrins, whereas coupling to Gₒ and G₁₂ is dependent on this interaction. nih.gov The P2Y₁₁ receptor is unique in that it couples to both Gq and Gs proteins. nih.gov The Gs coupling leads to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) production. nih.gov

Gi/ₒ-Coupled P2Y Receptors: The P2Y₁₂, P2Y₁₃, and P2Y₁₄ receptors couple to Gi/ₒ proteins. mdpi.com Activation of these receptors by their respective nucleotide agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. mdpi.com For example, the P2Y₁₂ receptor, primarily activated by ADP, is crucial in platelet aggregation and its inhibition is a key therapeutic target.

The specificity of ATP and other nucleotides for different P2Y receptor subtypes allows for a highly regulated and diverse range of physiological responses. While some receptors like P2Y₁₁ are directly activated by ATP, others such as P2Y₁, P2Y₁₂, and P2Y₁₃ are more responsive to its breakdown product, ADP. mdpi.com This highlights the intricate interplay between ATP metabolism and purinergic signaling.

Regulation of Extracellular Adenosine 5'-triphosphate by Ectonucleotidases

The signaling functions of extracellular ATP are tightly controlled by a family of cell-surface enzymes known as ectonucleotidases. These enzymes are responsible for the sequential hydrolysis of ATP and other nucleotides, thereby terminating their signaling and generating other biologically active molecules like ADP and adenosine. nih.gov This enzymatic cascade is a critical mechanism for regulating the magnitude and duration of purinergic signaling.

The primary ectonucleotidases involved in the degradation of extracellular ATP belong to the ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) family, the ecto-nucleotide pyrophosphatase/phosphodiesterase (E-NPP) family, and ecto-5'-nucleotidase (eN/CD73).

E-NTPDases: This family includes enzymes like NTPDase1 (also known as CD39), which hydrolyzes ATP directly to AMP, and NTPDase2, which converts ATP to ADP. nih.gov The expression and activity of these enzymes vary between cell types. For example, studies on hypothalamic and pituitary cells have shown that they possess functional ectonucleotidases that effectively metabolize extracellular ATP. nih.gov The degradation of exogenously added ATP by pituitary cells can be inhibited by compounds like ARL67156, confirming the role of these enzymes. nih.gov

E-NPPs: This family of enzymes, including NPP1, can also hydrolyze ATP.

Ecto-5'-nucleotidase (eN/CD73): This enzyme is responsible for the final step in the degradation cascade, converting AMP to adenosine. nih.gov Adenosine then acts on its own set of purinergic receptors (P1 receptors), leading to a different set of cellular responses. nih.gov

The concerted action of these ectonucleotidases creates a dynamic and complex regulatory network. nih.gov The relative expression and activity of these enzymes determine whether the local cellular environment is dominated by ATP or adenosine signaling. nih.gov For instance, in tissues with high ectonucleotidase activity, the half-life of extracellular ATP is very short, limiting its signaling range and duration. Conversely, in conditions where ectonucleotidase activity is low, ATP can accumulate and exert more prolonged effects.

Research has demonstrated that hypothalamic and pituitary cells release ATP through an active process, not simply due to cell lysis. nih.gov The levels of endogenously released ATP are sufficient to activate and even desensitize P2X receptors, indicating a competition between P2 receptors and ectonucleotidases for the available ATP pool. nih.gov This highlights the physiological relevance of ectonucleotidases in controlling the homeostasis of the gland and preventing receptor overstimulation. nih.gov

Non-Enzymatic Molecular Interactions of Adenosine 5'-triphosphate with Biomolecules

Beyond its well-established role as an energy currency and signaling molecule, ATP engages in a variety of non-enzymatic interactions with biomolecules that are crucial for cellular function and organization.

Direct Binding with Proteins and Conformational Dynamics

The binding of ATP to proteins can induce significant conformational changes, which are fundamental to the function of many molecular machines, such as motor proteins and molecular chaperones. nih.govplos.org These conformational shifts are driven by the energy transduced from ATP binding and subsequent hydrolysis. nih.gov

Molecular dynamics simulations have been employed to study the structural changes induced by ATP binding. nih.gov For example, in the case of the molecular chaperone Hsp70, ATP binding facilitates the docking of its nucleotide-binding domain (NBD) and substrate-binding domain (SBD). nih.gov This interaction is an intermediate step between the nucleotide-free and the final ATP-bound states of the protein. nih.gov The analysis of the free-energy landscape along the amino-acid sequence can identify the key residues involved in the conformational changes upon ATP binding. nih.gov

The ability to observe the conformational dynamics of intrinsically disordered proteins (IDPs) at the single-molecule level has provided further insights. biorxiv.org These studies have shown that IDPs exhibit large conformational variations in solution compared to globular proteins of similar size. biorxiv.org The binding of other molecules can induce disorder-to-order transitions in these proteins. biorxiv.org

The identification of ATP-binding proteins and the dynamic analysis of their interactions are essential for understanding the regulatory mechanisms of these proteins. jenabioscience.com Chemical probes, such as biotin/desthiobiotin-conjugated acyl-ATP, can be used to identify ATP-binding sites on proteins. jenabioscience.com

Adenosine 5'-triphosphate as a Biocompatible Hydrotrope in Protein Solubilization

Recent research has revealed a novel role for ATP as a biological hydrotrope. hymanlab.orgnih.gov Hydrotropes are small molecules that can solubilize hydrophobic molecules in aqueous solutions. hymanlab.orgnih.gov ATP, at physiological concentrations (5-10 mM), has been shown to prevent the formation of and dissolve pre-existing protein aggregates. hymanlab.orgnih.gov This function is distinct from its role as an energy source, which requires much lower, micromolar concentrations. hymanlab.orgnih.gov

The hydrotropic properties of ATP are attributed to its amphiphilic nature, possessing both a hydrophobic aromatic ring (the adenosine moiety) and a charged, hydrophilic portion (the triphosphate chain). hymanlab.org This structure allows ATP to interact with both hydrophobic and hydrophilic regions of proteins, effectively keeping them soluble. hymanlab.orgpnas.org This may explain why cells maintain such high concentrations of ATP. hymanlab.orgnih.gov

Studies have shown that ATP can inhibit the aggregation of proteins, including those that form amyloid clusters associated with neurodegenerative diseases. pnas.org Other nucleotides like GTP, ADP, and AMP also exhibit similar properties, but they are present in much lower concentrations in cells. pnas.org The ability of ATP to solubilize proteins may be a very ancient function, possibly predating its role in energy storage. pnas.org

Influence of Adenosine 5'-triphosphate on Biomolecular Condensates and Phase Separation

Biomolecular condensates are non-membranous compartments within cells formed through liquid-liquid phase separation (LLPS) of proteins and nucleic acids. These structures play a vital role in the spatial and temporal organization of cellular processes. ATP has emerged as a key regulator of the formation and dissolution of these condensates.

The effect of ATP on phase separation can be complex and concentration-dependent. nih.gov At high concentrations (in the millimolar range), ATP generally acts to dissolve protein condensates, consistent with its role as a hydrotrope. nih.govnih.gov This has been observed for various proteins, including Fused in Sarcoma (FUS). hymanlab.org

However, at lower concentrations, ATP can actually promote phase separation. nih.govbiorxiv.org This dual effect is attributed to the multivalency of ATP, which allows it to act as a binder between protein molecules at low concentrations, while the hydrotropic effect dominates at higher concentrations. nih.gov

The regulation of LLPS by ATP has functional consequences for the enzymes sequestered within these condensates. nih.gov For example, in bacteria, ATP depletion can promote the phase separation of condensates containing certain kinases, which in turn can modulate their activity. nih.gov ATP can also influence the material properties of condensates, such as their viscosity and the mobility of molecules within them. condensates.com

Metal Ion Coordination by Adenosine 5'-triphosphate and Its Functional Implications

In biological systems, ATP is predominantly found in a complex with Mg²⁺. The coordination of Mg²⁺ to the phosphate groups helps to stabilize the negative charges and is often essential for the proper binding of ATP to enzymes.

The coordination chemistry of ATP with different metal ions can vary. nih.gov For instance, studies using infrared spectroscopy and molecular dynamics have shown that Zn²⁺ can coordinate to ATP in different modes, including βγ-bidentate and αβγ-tridentate coordination. nih.gov The flexible coordination geometry of metal ions like Zn²⁺ allows them to adapt to different binding environments. nih.gov

The interaction of metal ions with ATP and other biomolecules is a fundamental aspect of metallobiology. nih.gov The reversible binding of metal ions to proteins and other molecules is a common mechanism for propagating biochemical signals. nih.gov

Advanced Research Methodologies and Techniques Utilizing Adenosine 5 Triphosphate Trisodium Salt

In Vitro and Ex Vivo Experimental Models

The application of Adenosine (B11128) 5'-triphosphate trisodium (B8492382) salt in reconstituted biological systems and in experiments on tissues in an artificial environment has yielded profound insights into cellular mechanics.

Enzyme Activity Assays and Kinetic Characterization

Adenosine 5'-triphosphate trisodium salt is a fundamental reagent in a vast number of enzyme activity assays, serving as the primary substrate for ATP-hydrolyzing enzymes (ATPases) and kinases. These assays are crucial for characterizing the kinetic parameters of enzymes, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which describe the enzyme's affinity for its substrate and its catalytic efficiency, respectively.

In a typical ATPase activity assay, a purified enzyme is incubated with this compound under controlled conditions of temperature, pH, and cofactor concentration (e.g., Mg²⁺). The enzymatic reaction, the hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi), is monitored over time. The amount of liberated inorganic phosphate is then quantified using colorimetric methods. This approach is highly adaptable and can be employed for both kinetic and endpoint measurements of enzyme activity.

Similarly, for protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide, this compound is the essential phosphate donor. The activity of these enzymes is often measured by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the substrate or by using specific antibodies that recognize the phosphorylated substrate.

Cell-Free Systems for Protein Synthesis and Functional Studies

Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for synthetic biology, enabling the rapid production and functional analysis of proteins without the constraints of a living cell. In these systems, this compound is a critical energy source, fueling the energetically demanding processes of transcription and translation. trilinkbiotech.com

The synthesis of proteins from a DNA template requires a constant supply of ATP for several key steps, including the charging of transfer RNAs (tRNAs) with their cognate amino acids by aminoacyl-tRNA synthetases and the regeneration of guanosine (B1672433) triphosphate (GTP), which is essential for the initiation and elongation phases of translation. Researchers have developed various ATP regeneration systems to prolong the protein synthesis reaction in CFPS, ensuring a sustained energy supply for higher protein yields. nih.gov By manipulating the concentration of this compound and other components in the CFPS reaction, scientists can study the energetic requirements of protein synthesis and the impact of energy availability on protein folding and function. trilinkbiotech.com

Investigation of Cellular Energy Metabolism and Flux in Cultured Cells

Understanding how cells produce and utilize energy is fundamental to cell biology and the study of various diseases, including cancer and metabolic disorders. This compound is used both as a reagent to be measured and as an external agent to probe cellular responses in the study of cellular energy metabolism. The intracellular concentration of ATP is a key indicator of the cell's energetic state. nih.gov

Furthermore, the application of extracellular this compound can modulate various cellular processes, providing insights into purinergic signaling pathways that are intertwined with cellular metabolism. nih.gov

Studies of Membrane Permeability and Ion Channel Modulation

Extracellular ATP, often supplied as this compound, is a crucial signaling molecule that modulates membrane permeability and the activity of various ion channels. nih.gov This function is primarily mediated by its interaction with purinergic receptors, a family of plasma membrane receptors found in most cell types. nih.gov

Specifically, ATP is the natural agonist for P2X receptors, which are ligand-gated ion channels. nih.govsigmaaldrich.com Upon binding ATP, these channels open, allowing the rapid influx of cations such as Na⁺ and Ca²⁺, thereby depolarizing the cell membrane and initiating various downstream signaling cascades. nih.gov The P2X7 receptor, for instance, is known for its ability to form a large, non-selective pore upon prolonged ATP stimulation, leading to a significant increase in membrane permeability to larger molecules. nih.gov

This compound is also used to study the modulation of other types of ion channels. For example, it can suppress the M-current (a type of potassium current) in neurons and is involved in the regulation of ATP-sensitive potassium (K-ATP) channels, which link cell metabolism to electrical activity in various tissues, including pancreatic beta-cells and cardiac muscle. sigmaaldrich.commpbio.com In vascular beds, ATP can induce vasodilation by opening potassium channels in the endothelium.

Biophysical and Spectroscopic Characterization

The interaction of this compound with proteins can be meticulously studied using advanced biophysical and spectroscopic techniques, providing quantitative data on binding affinities and conformational changes.

Fluorescence-Based Assays for Nucleotide-Protein Interaction Analysis (e.g., MANT-ATP, TNP-ATP)

To overcome the challenge that ATP itself is not fluorescent, researchers utilize fluorescently labeled ATP analogs, such as 2'(3')-O-(N-Methylanthraniloyl)adenosine 5'-triphosphate (MANT-ATP) and 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), to study nucleotide-protein interactions. sigmaaldrich.com These analogs are valuable probes because their fluorescence properties often change upon binding to a protein, providing a direct readout of the binding event.

MANT-ATP is an intrinsically fluorescent derivative of ATP. The binding of MANT-ATP to a protein, such as a kinase or a motor protein, can lead to an increase in fluorescence intensity and a shift in the emission wavelength. sigmaaldrich.com This allows for the direct measurement of nucleotide affinity and the study of the kinetics of nucleotide binding and dissociation using techniques like stopped-flow fluorescence spectroscopy. sigmaaldrich.com

TNP-ATP is another widely used fluorescent ATP analog. sigmaaldrich.com In an aqueous solution, the fluorescence of TNP-ATP is relatively weak. However, upon binding to the ATP-binding pocket of a protein, its fluorescence quantum yield can increase significantly, often accompanied by a blue shift in its emission maximum. sigmaaldrich.com This phenomenon is exploited in various assays to determine the dissociation constant (Kd) for the nucleotide-protein interaction and to screen for inhibitors that compete with ATP for binding.

Below is a table summarizing the spectroscopic properties of these fluorescent ATP analogs:

| Fluorescent Analog | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Characteristics |

| MANT-ATP | 355 | 448 | Experiences fluorescence enhancement and/or a spectral shift upon protein binding. |

| TNP-ATP | 410 / 470 | 530 - 560 | Exhibits a significant increase in fluorescence intensity and a blue shift in emission upon binding to a protein. sigmaaldrich.com |

These fluorescence-based assays offer several advantages over traditional methods like those using radioisotopes, including being safer, often simpler to perform, and providing real-time kinetic data.

Molecular Dynamics Simulations and Computational Modeling of ATP Interactions

Molecular dynamics (MD) simulations and computational modeling have become indispensable tools for investigating the complex interactions of Adenosine 5'-triphosphate (ATP) at an atomic level. These methods provide insights into the dynamic nature of ATP binding to proteins, the influence of cofactors like magnesium ions (Mg²⁺), and the conformational changes that are central to its biological function.

A critical component of accurate MD simulations is the force field, a set of parameters that defines the potential energy of the system. nih.govacs.orgcornell.edu Standard force fields such as CHARMM, AMBER, and GROMOS have been parameterized to model biological macromolecules. nih.gov However, due to the highly charged and flexible nature of the triphosphate chain, specialized parameters are often required for ATP. For instance, new force-field parameters for the triphosphate moiety have been derived from quantum calculations to allow for stable simulations of ATP-bound structures, such as Ca²⁺-ATPase. reactionbiology.com More advanced polarizable force fields, like AMOEBA, are also employed to rigorously treat electrostatic interactions, which is crucial for accurately computing thermodynamic properties like the binding free energy of Mg²⁺ to ATP. reactionbiology.com

MD simulations have been instrumental in elucidating the step-by-step process of ATP binding to enzymes. Metadynamics simulations of a class I aminoacyl-tRNA synthetase (GluRS) revealed a two-step binding mechanism. nih.gov The initial, rapid step involves the triphosphate group of ATP being captured by positively-charged residues in the enzyme's active site through a "fly-casting" mechanism. nih.gov This is followed by a slower, more specific binding of the adenosine nucleoside, which is oriented by interactions with conserved amino acid residues. nih.gov These simulations can also uncover quality control mechanisms that allow enzymes to select ATP over other similar nucleotides. nih.gov

Furthermore, computational models, including those generated by advanced tools like AlphaFold, are used in conjunction with MD simulations to study protein-ligand complexes. nih.govnih.gov This approach has been used to investigate the interactions between ATP and the human mitochondrial ADP/ATP carrier (AAC), identifying key amino acid residues (such as Arg80 and Arg138) that are critical for binding and stabilizing the ligand in both its cytoplasmic-facing and mitochondrial-facing conformations. nih.gov These computational studies provide a dynamic, atomic-resolution view that complements experimental data, advancing our understanding of how ATP powers cellular machinery. reactionbiology.com

Table 1: Selected Force Fields Used in ATP Molecular Dynamics Simulations

| Force Field | Type | Key Features for ATP Simulation | Representative Application |

| CHARMM | Additive | Widely used for proteins and nucleic acids. Requires modified polyphosphate parameters for stable ATP-protein simulations. nih.govreactionbiology.com | Simulating the ATP-bound structure of Ca²⁺-ATPase. reactionbiology.com |

| AMBER | Additive | Another major force field for biomolecular simulations. | General protein-ligand interaction studies. |

| GROMOS | Additive | Known for its united-atom representation, reducing computational cost. | Simulating ATP conformational changes in solution. reactionbiology.com |

| AMOEBA | Polarizable | Explicitly includes electronic polarizability for a more accurate description of electrostatic interactions, crucial for highly charged molecules like ATP. nih.govreactionbiology.com | Calculating the binding free energy of Mg²⁺ to ATP and ADP. reactionbiology.com |

Terahertz Spectroscopy for Probing Adenosine 5'-triphosphate Solvation Dynamics

Terahertz (THz) spectroscopy has emerged as a powerful technique for investigating the hydration and solvation dynamics of biomolecules, including Adenosine 5'-triphosphate. revvity.compnas.org This method probes low-frequency collective motions (0.1-10 THz), which are highly sensitive to the hydrogen-bonding network of water. wikipedia.org It provides unique insights into the "dynamic hydration shell"—the extended region of water surrounding a solute whose properties are perturbed compared to bulk water. revvity.comnih.gov

Studies using THz time-domain spectroscopy (TTDS) have shown that ATP significantly influences the dynamics of surrounding water molecules. nih.gov Research investigating ATP solvation as a function of concentration reveals a complex, non-monotonous behavior. At lower concentrations (2–10 mM), both the adenosine and the triphosphate parts of the molecule contribute almost equally to structuring the surrounding water. nih.gov However, at higher concentrations (>10 mM), the influence of the adenosine moiety becomes dominant, leading to a more structured solvation shell and slower water relaxation dynamics. nih.gov

This technique provides a more extended view of hydration than other methods, revealing that the influence of a biomolecule can extend several nanometers, encompassing hundreds or even thousands of water molecules. revvity.comwikipedia.orgnih.gov This long-range dynamic coupling between the biomolecule and the solvent is thought to be crucial for biological function. nih.govrevvity.com By comparing the THz absorption spectra of ATP solutions to those of its constituent parts, like adenine (B156593) and adenosine, researchers can build a detailed picture of how this vital energy currency interacts with its aqueous environment. nih.govyoutube.com

Analytical Detection and Quantification Methods

Bioluminescence-Based Adenosine 5'-triphosphate Assays

Bioluminescence-based assays are the most widely used and sensitive methods for the detection and quantification of Adenosine 5'-triphosphate. verywellhealth.com The principle of this assay is based on the chemical reaction that produces light in fireflies. verywellhealth.com It utilizes the enzyme firefly luciferase, which catalyzes the oxidation of the substrate D-luciferin in the presence of ATP and magnesium ions (Mg²⁺).

The two-step reaction is as follows:

Adenylation: Luciferase catalyzes the reaction of ATP with luciferin (B1168401) to form a luciferyl-adenylate intermediate and pyrophosphate (PPi).

Oxidation: In the presence of molecular oxygen, this intermediate is oxidized to oxyluciferin, releasing adenosine monophosphate (AMP), carbon dioxide, and a flash of yellow-green light (peak emission ~562 nm). verywellhealth.com

Crucially, when ATP is the limiting reagent in the reaction, the intensity of the light produced is directly proportional to the concentration of ATP in the sample. verywellhealth.com This linear relationship allows for the precise quantification of ATP over a wide dynamic range, capable of detecting femtomole (10⁻¹⁵ moles) quantities.

The primary application of this technology is the measurement of cell viability, proliferation, and cytotoxicity. verywellhealth.com Since ATP is present in all metabolically active cells and is rapidly degraded upon cell death, the amount of ATP in a sample is a direct indicator of the number of viable cells. The assay typically involves lysing the cells to release their intracellular ATP, which then reacts with the luciferin-luciferase reagent to produce a light signal measured by a luminometer. verywellhealth.com This method has been adapted for numerous applications, from monitoring microbial contamination to high-throughput screening in drug discovery and determining antimicrobial susceptibility by measuring ATP consumption by bacteria.

High-Performance Liquid Chromatography (HPLC) for Nucleotide Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the separation, identification, and quantification of Adenosine 5'-triphosphate and other related nucleotides like adenosine diphosphate (ADP) and adenosine monophosphate (AMP). This method is essential for studying cellular energy metabolism, as it allows for the simultaneous measurement of these key adenine nucleotides, providing a comprehensive view of the cell's energetic state.

The most common HPLC method for nucleotide analysis is ion-pair reversed-phase HPLC (IP-RP-HPLC) . Standard reversed-phase columns (e.g., C18) separate molecules based on hydrophobicity. However, nucleotides are highly polar and negatively charged, leading to poor retention on these columns. To overcome this, an ion-pairing agent, such as tetrabutylammonium, is added to the mobile phase. This agent forms a neutral, more hydrophobic complex with the negatively charged phosphate groups of the nucleotides, allowing them to be retained and separated on the C18 column. Separation is typically achieved using a gradient elution with a buffered mobile phase (e.g., potassium phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol.

Key components and findings in HPLC analysis of ATP:

Columns: Fully porous silica (B1680970) C18 columns are standard, but newer solid-core particle columns (e.g., Accucore aQ) offer faster and more efficient separations at lower backpressures. Mixed-mode columns that combine hydrophobic and anion-exchange properties are also effective.

Detection: The most common detection method is UV absorbance, typically monitored at or near the absorbance maximum for adenine, which is around 254-260 nm.

Quantification: The area under each chromatographic peak is proportional to the concentration of the corresponding nucleotide. By running standards of known concentrations, precise quantification of ATP, ADP, and AMP in biological extracts can be achieved.

Applications: HPLC methods have been developed to quantify nucleotides in various biological samples, including cultured cell extracts, human urine, and red blood cells. Recent advancements have enabled the simultaneous detection of up to 12 different nucleotides and nucleosides in a single run.

Table 2: Comparison of HPLC Columns for ATP Analysis

| Column Type | Separation Principle | Advantages | Common Application |

| Porous C18 | Reversed-Phase | Well-established, reliable for ion-pairing methods. | Simultaneous quantification of ATP, ADP, and AMP in cell extracts. |

| Solid-Core C18 | Reversed-Phase | High efficiency, faster analysis, lower backpressure. | Rapid determination of multiple nucleotides. |

| Mixed-Mode | Hydrophobic & Anion-Exchange | Enhanced selectivity for polar and charged compounds without ion-pairing agents. | Quantitative analysis of ADP and ATP. |

| HILIC | Hydrophilic Interaction | Effective for highly polar molecules, compatible with MS. | Separation of a broad range of nucleotides. |

Radiometric Assays Employing Tritiated Adenosine 5'-triphosphate

Radiometric assays provide a highly sensitive and direct method for studying ATP-dependent enzymatic reactions, particularly the activity of kinases. These assays utilize ATP that has been labeled with a radioactive isotope, most commonly Phosphorus-32 (³²P) or Phosphorus-33 (³³P) at the terminal gamma-phosphate position ([γ-³²P]ATP or [γ-³³P]ATP). reactionbiology.com While less common for kinase assays which focus on phosphate transfer, tritiated ATP ([³H]ATP), where hydrogen atoms on the adenine ring are replaced with tritium (B154650), is used in other applications like ligand binding studies.

The fundamental principle of a radiometric kinase assay is to measure the transfer of the radiolabeled gamma-phosphate from ATP to a substrate (such as a peptide or protein). The procedure involves several key steps:

An enzymatic reaction is set up containing the kinase, the substrate, a buffer, and a mixture of non-radioactive ("cold") ATP and a small amount of "hot," radiolabeled [γ-³²P]ATP. reactionbiology.com The concentration of cold ATP is typically set at or near the physiological level to ensure relevant results.

After incubation, the reaction is stopped.

The phosphorylated, now radioactive, substrate must be separated from the unreacted, still radioactive, ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose paper or filter membrane that specifically binds the peptide or protein substrate but not the free ATP.

After washing away the excess [γ-³²P]ATP, the radioactivity remaining on the filter, which corresponds to the phosphorylated substrate, is quantified using a phosphorimager or a scintillation counter.

This "dot blot" filter binding assay is considered a gold standard for kinase activity studies because it directly measures enzymatic activity and is universally applicable to any kinase, regardless of its structure. It is highly sensitive, robust, and less prone to the interference from colored or fluorescent compounds that can affect optical assays. verywellhealth.com These assays are crucial for determining enzyme kinetics, screening for kinase inhibitors in drug discovery, and validating the mechanism of action of potential therapeutic compounds. reactionbiology.comverywellhealth.com

Applications in Molecular Biology and Biotechnology Research

This compound is a cornerstone reagent in molecular biology and biotechnology, primarily serving as the universal energy currency for a vast array of enzymatic reactions. Its high-energy phosphate bonds power numerous essential laboratory techniques and research applications.

Key applications include:

Nucleic Acid Synthesis and Manipulation: ATP is a fundamental building block for the synthesis of RNA by RNA polymerases during in vitro transcription. It is also the energy source for DNA ligase, the enzyme that joins DNA fragments by forming phosphodiester bonds, a critical step in molecular cloning and Gibson assembly.

Polymerase Chain Reaction (PCR): While the primary building blocks for PCR are deoxynucleoside triphosphates (dNTPs), ATP is often included in specialized PCR applications and is essential for the activity of certain thermostable DNA polymerases or ancillary enzymes in the reaction mix.

Protein Synthesis and Phosphorylation: In cell-free protein synthesis systems, ATP provides the necessary energy for the activation of amino acids and the initiation and elongation steps of translation. Kinase enzymes utilize ATP as the phosphate donor to phosphorylate proteins, a key reaction studied to understand cellular signaling pathways. Assays measuring this activity are central to drug discovery. reactionbiology.com

Metabolic and Cellular Energy Studies: As the central molecule in energy metabolism, quantifying intracellular ATP levels is a standard method for assessing cell health, viability, and response to stimuli or toxins. Manipulating ATP availability in industrial microbial strains is a strategy used in metabolic engineering to enhance the production of target metabolites.

Signaling Molecule Research: Extracellular ATP is recognized as an important signaling molecule that acts through purinergic receptors. Researchers use ATP to study these signaling pathways, which are involved in processes like inflammation, neurotransmission, and immunity.

Table 3: Prominent Uses of ATP in Biotechnology and Molecular Biology

| Application Area | Specific Use | Key Enzyme(s) Involved |

| Molecular Cloning | Ligation of DNA fragments | DNA Ligase |

| In Vitro Transcription | Synthesis of RNA from a DNA template | RNA Polymerase |

| Protein Research | Phosphorylation of substrates | Protein Kinases |

| Cell-Free Systems | Energy for protein synthesis | Aminoacyl-tRNA synthetases, Ribosomes |

| Metabolic Engineering | Enhancing production of metabolites | Various metabolic enzymes, ATPases |

| Cell Biology | Assessment of cell viability and cytotoxicity | Luciferase (in assays) |

| Signal Transduction | Agonist for purinergic receptor studies | P2 Receptors |

Nucleic Acid Synthesis and Polymerase Chain Reaction (PCR) Technologies

This compound is fundamental to methodologies centered on the synthesis and amplification of nucleic acids. It serves a dual purpose: as a precursor for the nucleic acid chain and as the energy source to drive the enzymatic reactions. broadpharm.comthermofisher.com

In the process of DNA synthesis, or replication, ATP is essential. creative-proteomics.com The unwinding of the DNA double helix, a critical first step, is carried out by DNA helicases, enzymes that harness the energy released from ATP hydrolysis to break the hydrogen bonds between base pairs. creative-proteomics.com Furthermore, ATP is one of the four ribonucleoside triphosphates (along with GTP, CTP, and UTP) required for the synthesis of RNA during transcription. creative-proteomics.comthermofisher.com RNA polymerase utilizes the energy from the high-energy phosphate bonds of these NTPs to incorporate them into a growing RNA strand, complementary to the DNA template. creative-proteomics.comthermofisher.com ATP also provides the energy for the proofreading functions of RNA polymerase and for the termination of transcription, where the enzymatic machinery is disassembled from the DNA. creative-proteomics.com

In the context of Polymerase Chain Reaction (PCR), a technique for amplifying specific DNA segments, ATP is a critical component of the reaction mixture. apcpure.com It is a constituent of the deoxynucleoside triphosphates (dNTPs) mix, which includes dATP, dCTP, dGTP, and dTTP. creative-proteomics.com DNA polymerase incorporates these dNTPs to synthesize new DNA strands. creative-proteomics.com The hydrolysis of the high-energy phosphate bonds in these molecules provides the energy required for the polymerization process. youtube.com Therefore, a sufficient supply of ATP, as part of the dNTP mix, is crucial for the efficiency and fidelity of the PCR amplification.

Table 1: Role of ATP in Nucleic Acid Synthesis and Amplification Technologies

| Process | Specific Role of ATP | Key Enzymes Involved | Outcome |

| DNA Replication | Energy source for unwinding the DNA double helix. creative-proteomics.com | DNA Helicase | Separation of DNA strands to allow for replication. creative-proteomics.com |

| Precursor for dATP, a building block for the new DNA strand. creative-proteomics.com | DNA Polymerase | Synthesis of a new complementary DNA strand. creative-proteomics.com | |

| RNA Transcription | Building block for the RNA strand. thermofisher.com | RNA Polymerase | Formation of a messenger RNA (mRNA) molecule. creative-proteomics.com |

| Energy source for polymerization and proofreading. creative-proteomics.comthermofisher.com | RNA Polymerase | Accurate synthesis of the RNA transcript. creative-proteomics.com | |

| Powers the disassembly of the transcription machinery. creative-proteomics.com | Termination Factors | Release of the newly synthesized RNA molecule. creative-proteomics.com | |

| Polymerase Chain Reaction (PCR) | Component of the dNTP mix, providing dATP. apcpure.comcreative-proteomics.com | DNA Polymerase | Amplification of a specific DNA segment. apcpure.com |

| Energy source for the addition of nucleotides. youtube.com | DNA Polymerase | Exponential synthesis of the target DNA sequence. apcpure.com |

Recombinant Protein Production and Gene Expression Systems

The synthesis of proteins is one of the most energy-intensive processes in a cell, making ATP an essential component for recombinant protein production and in vitro gene expression systems. creative-proteomics.comnih.gov Recombinant protein production involves introducing specific genes into host cells to generate desired proteins for research, diagnostic, and therapeutic purposes. avantorsciences.com

ATP is required at multiple stages of protein synthesis, also known as translation. creative-proteomics.com This includes:

tRNA Charging: Aminoacyl-tRNA synthetases use ATP to attach the correct amino acids to their corresponding tRNA molecules. This "charging" process is vital for ensuring the correct amino acid is incorporated into the growing polypeptide chain. creative-proteomics.com

Initiation, Elongation, and Termination: These phases of translation require energy from both ATP and GTP to assemble the ribosome on the mRNA, move the ribosome along the mRNA template, and finally, to release the completed protein. creative-proteomics.comnih.gov

Chaperone Activity: Many proteins require assistance from molecular chaperones to fold into their correct three-dimensional structures. Several of these chaperones are ATP-dependent. nih.gov

In host systems like E. coli, a common choice for recombinant protein production, the high energy demand can place a metabolic burden on the cells. nih.govyoutube.com Optimizing ATP utilization is a key strategy in metabolic engineering to improve the yield and quality of recombinant proteins. youtube.comnih.gov This can involve engineering strains with improved ATP generation pathways or reducing energy expenditure on non-essential processes. youtube.comnih.gov

In cell-free in vitro transcription and translation systems, which allow for protein synthesis without living cells, ATP trisodium salt is a critical ingredient added to the reaction mixture. thermofisher.comnih.gov It provides the necessary energy and one of the ribonucleotide building blocks (adenosine) to drive the entire process from gene to protein. thermofisher.comnih.gov

Table 2: ATP Requirements in Recombinant Protein Production

| Stage of Protein Production | Function of ATP | Consequence of Insufficient ATP |

| Transcription | Serves as a precursor for the mRNA transcript and provides energy for RNA polymerase. creative-proteomics.comthermofisher.com | Reduced or failed synthesis of the target mRNA. nih.gov |

| Translation (tRNA Charging) | Covalently attaches amino acids to their specific tRNA molecules. creative-proteomics.com | Incorrect amino acid incorporation, leading to non-functional proteins. |

| Translation (Initiation/Elongation/Termination) | Provides energy for ribosome assembly, movement along mRNA, and release of the polypeptide chain. creative-proteomics.comnih.gov | Stalled or premature termination of protein synthesis. nih.gov |

| Protein Folding | Powers ATP-dependent molecular chaperones that assist in proper protein folding. nih.gov | Accumulation of misfolded and aggregated proteins. nih.gov |

| Host Cell Metabolism | Sustains overall cellular health and provides energy for substrate uptake and product export. nih.gov | Reduced cell growth and lower recombinant protein yields. nih.gov |

In Vitro Diagnostic Analysis and Cofactor Applications

This compound is a key reagent in various in vitro diagnostic assays, often serving as a substrate or cofactor for enzymatic reactions that produce a measurable signal. megazyme.com Because intracellular ATP levels are an indicator of metabolically active cells, assays that quantify ATP are widely used to measure cell viability, proliferation, and cytotoxicity. sigmaaldrich.comsigmaaldrich.com

A prominent example is the firefly luciferase-based assay. sigmaaldrich.comnih.gov In this method, the enzyme luciferase catalyzes the oxidation of the substrate D-luciferin in the presence of ATP and oxygen, a reaction that produces light (bioluminescence). nih.gov The amount of light generated is directly proportional to the amount of ATP present in the sample. cellsignal.com This makes the assay highly sensitive, capable of detecting as little as 0.01 picomoles of ATP or the ATP from a single cell. sigmaaldrich.comsigmaaldrich.com These assays are designed for high-throughput screening, involving a simple one-step addition of the detection cocktail to cell cultures. sigmaaldrich.comcellsignal.com